tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate: is an organic compound with the molecular formula C₁₁H₂₀INO₂. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a tert-butyl ester group, an iodomethyl substituent, and a methoxy group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 4-methoxypiperidine.
Iodomethylation: The 4-methoxypiperidine undergoes iodomethylation using reagents such as iodomethane (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Esterification: The resulting intermediate is then esterified with tert-butyl chloroformate ((CH₃)₃COCOCl) to form the final product.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate can undergo various chemical reactions:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, oxidizing agents like potassium permanganate (KMnO₄), and reducing agents like lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Medicine: It is used in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate depends on its specific application. In general, the compound can act as an alkylating agent, where the iodomethyl group reacts with nucleophiles in biological molecules, potentially modifying their function. This reactivity can be harnessed to study molecular pathways and develop new therapeutic agents.
Comparison with Similar Compounds
tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate can be compared with other piperidine derivatives:
tert-Butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate: Similar structure but with a chloromethyl group instead of an iodomethyl group. The iodine atom in the original compound makes it more reactive in nucleophilic substitution reactions.
tert-Butyl 4-(bromomethyl)-4-methoxypiperidine-1-carboxylate: Contains a bromomethyl group, which is less reactive than the iodomethyl group but more reactive than the chloromethyl group.
tert-Butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate: Features a hydroxymethyl group, making it less reactive in substitution reactions but potentially useful in hydrogen bonding interactions.
The unique reactivity of the iodomethyl group in this compound makes it particularly valuable in synthetic chemistry and research applications.
Properties
IUPAC Name |
tert-butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14/h5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCUPYLIWCQMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CI)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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